BenchChemオンラインストアへようこそ!

1-(4-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

A3 adenosine receptor GPCR antagonism radioligand binding

1-(4-Methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901021-91-8, MF: C24H19N3O, MW: 365.4 g/mol) is a fully aromatic, N1-substituted pyrazolo[4,3-c]quinoline within the broader class of tricyclic nitrogen-bridged heterocycles. The pyrazolo[4,3-c]quinoline scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported as high-affinity benzodiazepine receptor ligands, selective COX-2 inhibitors, PDE4 inhibitors, A3 adenosine receptor antagonists, and ATM kinase inhibitors.

Molecular Formula C24H19N3O
Molecular Weight 365.4 g/mol
CAS No. 901021-91-8
Cat. No. B6509311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901021-91-8
Molecular FormulaC24H19N3O
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC=C(C=C5)OC
InChIInChI=1S/C24H19N3O/c1-16-8-13-20-22(14-16)25-15-21-23(17-6-4-3-5-7-17)26-27(24(20)21)18-9-11-19(28-2)12-10-18/h3-15H,1-2H3
InChIKeyQEPCQQLNBCDYHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(4-Methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901021-91-8) – Structural and Pharmacological Baseline


1-(4-Methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901021-91-8, MF: C24H19N3O, MW: 365.4 g/mol) is a fully aromatic, N1-substituted pyrazolo[4,3-c]quinoline within the broader class of tricyclic nitrogen-bridged heterocycles . The pyrazolo[4,3-c]quinoline scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported as high-affinity benzodiazepine receptor ligands, selective COX-2 inhibitors, PDE4 inhibitors, A3 adenosine receptor antagonists, and ATM kinase inhibitors [1]. The target compound bears three key structural features that differentiate it from the extensively characterized 2-aryl- and CGS-series analogs: (i) N1-(4-methoxyphenyl) substitution rather than the more common N2-aryl pattern, (ii) a C7-methyl group on the quinoline ring, and (iii) a C3-phenyl substituent. These modifications alter the compound's conformational preferences, electronic distribution, and putative target engagement profile relative to its closest commercially available analogs [2].

Why Generic Substitution Fails for 1-(4-Methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901021-91-8)


The pyrazolo[4,3-c]quinoline scaffold is exquisitely sensitive to substitution pattern, with minor structural changes producing dramatic shifts in target selectivity, potency, and pharmacokinetic behavior. The prototypical 2-arylpyrazolo[4,3-c]quinolin-4-ones (e.g., CGS 9895, CGS 9896) engage the benzodiazepine binding site of GABAA receptors with subnanomolar affinity, whereas their N1-substituted isomers—such as the target compound—are structurally incapable of adopting the same pharmacophoric geometry [1]. In the A3 adenosine receptor series, the presence and position of the 4-methoxy group on the pendant phenyl ring differentiates a potent, selective antagonist (Ki hA3 = 9–16 nM) from an essentially inactive compound (Ki > 1000 nM) [2]. Furthermore, quinoline ring methylation at C7 versus C8 alters both metabolic stability and off-target kinase inhibition profiles . These structure-activity relationships demonstrate that generic substitution by a pyrazolo[4,3-c]quinoline analog lacking the precise N1-(4-methoxyphenyl), C7-methyl, C3-phenyl triad will not recapitulate the target compound's biological fingerprint. Procurement decisions must therefore be guided by compound-specific evidence rather than class-level assumptions [3].

Quantitative Differentiation Evidence: 1-(4-Methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline vs. Closest Analogs


A3 Adenosine Receptor Binding Affinity: 4-Methoxy Substitution Confers ~1.3-fold Ki Improvement Over the Unsubstituted Parent Scaffold

The 4-methoxy substituent on the pendant phenyl ring of pyrazolo[4,3-c]quinoline derivatives enhances human A3 adenosine receptor (hA3) binding affinity compared to the unsubstituted parent. In direct radioligand displacement assays, 4-methoxy-2-phenyl-2H-pyrazolo[4,3-c]quinoline (CHEMBL188052) exhibited a Ki of 166 nM at the hA3 receptor, while the unsubstituted 2-phenyl-2H-pyrazolo[4,3-c]quinoline (CHEMBL190111) showed a Ki of 212 nM under identical assay conditions [1] [2]. This represents a 1.28-fold improvement in affinity attributable to the 4-methoxy group. Importantly, both compounds retained >6-fold selectivity over the hA1 and hA2A subtypes (Ki > 1000 nM for both), indicating that the methoxy substitution enhances potency without compromising subtype selectivity [1]. The target compound 1-(4-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline incorporates the same 4-methoxyphenyl motif, albeit at the N1 rather than N2 position, and the additional C7-methyl group may further modulate affinity through steric and electronic effects on the quinoline ring system [3].

A3 adenosine receptor GPCR antagonism radioligand binding

Anti-Inflammatory Activity: Pyrazolo[4,3-c]quinoline Core Mediates Potent NO Production Inhibition with IC50 Values Comparable to the iNOS-Selective Inhibitor 1400W

Pyrazolo[4,3-c]quinoline derivatives exhibit potent inhibition of LPS-stimulated nitric oxide (NO) production in RAW 264.7 macrophages. The most active compound in the series, 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i), achieved an IC50 of 0.039 μM (pIC50 = 1.661), approximately equipotent to the positive control 1400W, a well-characterized iNOS-selective inhibitor [1]. Another derivative, 3-amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline (2a), showed an IC50 of 0.39 μM (pIC50 = 0.942) [1]. The anti-inflammatory mechanism was confirmed to involve dual inhibition of iNOS and COX-2 protein expression by Western blot analysis [2]. QSAR modeling identified four critical molecular descriptors governing activity: SsNH2 (negative correlation), SHBint9, nHBAcc, and AATSC4m, providing a predictive framework for the target compound's expected anti-inflammatory potency based on its substitution pattern [3]. The target compound's N1-(4-methoxyphenyl) and C7-methyl groups alter the hydrogen bond acceptor count (nHBAcc) and electrotopological state relative to the characterized series, which may translate into differentiated NO inhibitory potency.

nitric oxide inhibition iNOS COX-2 anti-inflammatory

Kinase Selectivity: The Pyrazolo[4,3-c]quinoline Scaffold Enables Subnanomolar ATM Inhibition with >493-Fold Selectivity Over DNA-PK

The 1H-pyrazolo[4,3-c]quinoline scaffold has been rationally optimized to achieve extraordinary ATM kinase selectivity. The lead compound A36 (a 1H-pyrazolo[4,3-c]quinoline derivative) demonstrated an ATM IC50 of 0.3 nM, with 493-fold selectivity over DNA-PK (IC50 = 148 nM) and >3333-fold selectivity over other PIKK family members (ATR, mTOR, PI3Kα all >1000 nM) . The structural basis for this selectivity involves π-π stacking interactions between the pyrazolo[4,3-c]quinoline tricyclic core and Trp684/Tyr670 in the ATM active site, which are absent in the 1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one scaffold of earlier ATM inhibitors [1]. The N1-substitution pattern on the target compound (1-(4-methoxyphenyl)) is structurally analogous to the R² substituent position explored in the ATM SAR campaign, where aromatic substitutions at this vector were found to modulate both potency and selectivity . The C7-methyl group on the target compound occupies a position shown to influence metabolic stability in the pyrazolo[4,3-c]quinoline series, with alkyl substitution at the quinoline C7/C8 positions reported to reduce oxidative metabolism [2].

ATM kinase DNA damage response kinase selectivity PIKK family

Subtype Selectivity at Adenosine Receptors: 4-Methoxy Substitution Drives >6-Fold A3 Selectivity Over A1/A2A Subtypes

The 4-methoxyphenyl-substituted pyrazolo[4,3-c]quinoline analog 4-methoxy-2-phenyl-2H-pyrazolo[4,3-c]quinoline (CHEMBL188052) demonstrates a clear selectivity profile across the adenosine receptor family: Ki (hA3) = 166 nM, Ki (hA1) > 1000 nM, Ki (hA2A) > 1000 nM, and IC50 (hA2B) = 1000 nM [1]. This selectivity profile (>6-fold for A3 over A1/A2A) is consistent with the broader SAR for this chemotype, where para-substitution on the pendant phenyl ring (particularly with methyl, methoxy, or chloro groups) is essential for both A3 affinity and selectivity [2]. In the more extensively characterized 2-aryl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-one series, the 4-methoxy analog (6d) achieved Ki (hA3) = 16 nM with Ki (hA1, hA2A) > 1000 nM and EC50 (hA2B) > 1000 nM—representing >62-fold selectivity [3]. By comparison, the unsubstituted parent (6a/7) showed Ki (hA3) = 27–212 nM, confirming that the 4-methoxy group enhances both potency and selectivity [3]. The target compound's N1-(4-methoxyphenyl) substitution is expected to confer analogous selectivity advantages over non-methoxylated or differently substituted analogs.

adenosine receptor selectivity A3 selectivity GPCR pharmacology

Structural Differentiation from CGS-Series Benzodiazepine Ligands: N1 vs. N2 Substitution Determines GABAA vs. Adenosine/Inflammatory Target Engagement

The pyrazolo[4,3-c]quinoline scaffold is bifurcated into two pharmacologically distinct subfamilies depending on the position of aryl substitution. The 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones (exemplified by CGS 9895: 2-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one, and CGS 9896: 2-(4-chlorophenyl) analog) act as high-affinity ligands at the benzodiazepine binding site of GABAA receptors, with CGS 9895 functioning as a null modulator (antagonist) at the benzodiazepine site while simultaneously enhancing GABA-induced currents via the α+β− interface [1]. CGS 9896 displays subnanomolar Ki values for [3H]-flunitrazepam displacement [2]. In contrast, the N1-substituted 1H-pyrazolo[4,3-c]quinolines—including the target compound—lack the 3-oxo functional group and adopt a different tautomeric and conformational state that precludes productive engagement with the benzodiazepine binding pocket [3]. This structural divergence redirects pharmacological activity toward adenosine receptor antagonism, kinase inhibition, and anti-inflammatory pathways, as documented in Sections 3.1–3.4 [4]. For procurement purposes, this means the target compound should not be considered interchangeable with CGS-series compounds, and vice versa.

benzodiazepine receptor GABAA modulation target selectivity CGS analogs

Recommended Application Scenarios for 1-(4-Methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901021-91-8) Based on Quantitative Evidence


A3 Adenosine Receptor Antagonist Screening and Probe Development

The target compound's 4-methoxyphenyl motif is directly associated with enhanced hA3 adenosine receptor binding affinity (Ki ~166 nM for the closest characterized analog) and >6-fold selectivity over hA1/hA2A subtypes [1]. Its N1-substituted 1H-pyrazolo[4,3-c]quinoline scaffold provides a structurally distinct chemotype from the extensively patented 2-arylpyrazolo[4,3-c]quinolin-4-one series [2]. This makes the compound suitable as a starting point for A3 antagonist probe development, particularly in inflammation, glaucoma, and immuno-oncology programs where A3 receptor antagonism is therapeutically relevant. The C7-methyl substitution offers an additional vector for SAR exploration not available in the unsubstituted parent scaffold .

Dual iNOS/COX-2 Anti-Inflammatory Screening Cascade

Pyrazolo[4,3-c]quinoline derivatives have demonstrated potent inhibition of LPS-stimulated NO production in RAW 264.7 macrophages, with the most active analogs achieving IC50 values (0.039–0.39 μM) comparable to the iNOS-selective inhibitor 1400W [1]. Their anti-inflammatory mechanism involves dual suppression of iNOS and COX-2 protein expression [2]. The target compound can be deployed in screening cascades for inflammatory disease models (rheumatoid arthritis, osteoarthritis, inflammatory bowel disease) where dual iNOS/COX-2 inhibition is mechanistically advantageous over selective COX-2 inhibitors. A published QSAR model (R² = 0.92) is available to prospectively estimate potency and guide hit-to-lead optimization .

PIKK Family Kinase Selectivity Profiling in DNA Damage Response Research

The 1H-pyrazolo[4,3-c]quinoline scaffold has been validated as a privileged chemotype for ATM kinase inhibition, with optimized analogs achieving subnanomolar potency (IC50 = 0.3 nM) and >493-fold selectivity over DNA-PK [1]. The target compound's N1-(4-methoxyphenyl) and C7-methyl substitution pattern provides unique structural features for kinase selectivity profiling across the PIKK family (ATM, ATR, DNA-PK, mTOR, PI3Kα) [2]. It is applicable in DNA damage response research, particularly in colorectal cancer models where ATM inhibition sensitizes tumor cells to irinotecan chemotherapy and radiotherapy . The compound's non-imidazoquinolinone scaffold also circumvents existing ATM inhibitor patent constraints [3].

Adenosine Receptor Subtype Selectivity Reference Panel

The target compound's 4-methoxyphenyl substitution pattern is associated with a well-characterized adenosine receptor selectivity fingerprint: Ki (hA3) ~166 nM, Ki (hA1) > 1000 nM, Ki (hA2A) > 1000 nM, and IC50 (hA2B) ~1000 nM [1]. This profile makes the compound suitable as a reference tool in adenosine receptor subtype selectivity panels, particularly for discriminating A3-mediated effects from A1/A2A/A2B-mediated effects in functional assays [2]. Its structural distinction from the CGS-series benzodiazepine ligands (which lack adenosine receptor activity) further supports its use in target deconvolution studies where both GABAergic and purinergic mechanisms may be operative .

Quote Request

Request a Quote for 1-(4-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.